molecular formula C19H19N3O4S B11612070 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11612070
M. Wt: 385.4 g/mol
InChI Key: BOVSRGJHHPKPAV-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique structure combining a methoxyphenyl group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using methoxybenzyl halides as starting materials. The final step involves the formation of the acetamide group through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. The oxadiazole ring and methoxyphenyl groups can interact with various proteins and nucleic acids, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the combination of its structural features, including the oxadiazole ring and the acetamide group.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19N3O4S/c1-24-15-7-3-13(4-8-15)11-18-21-22-19(26-18)27-12-17(23)20-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

BOVSRGJHHPKPAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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